tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate
Description
The compound tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyclopropylmethoxy substituent, and an iodomethyl group at the 4-position of the piperidine ring. Piperidine derivatives are widely utilized in medicinal chemistry and organic synthesis due to their versatility as intermediates and pharmacophores .
Properties
Molecular Formula |
C15H26INO3 |
|---|---|
Molecular Weight |
395.28 g/mol |
IUPAC Name |
tert-butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26INO3/c1-14(2,3)20-13(18)17-8-6-15(11-16,7-9-17)19-10-12-4-5-12/h12H,4-11H2,1-3H3 |
InChI Key |
VUWOMPCQTNTSPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CI)OCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.
Attachment of the cyclopropylmethoxy group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodomethyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield new compounds with different functional groups replacing the iodomethyl group.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine
In biology and medicine, piperidine derivatives are often explored for their potential pharmacological activities. This compound could be studied for its effects on various biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in their activity. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous tert-butyl piperidine-1-carboxylate derivatives, focusing on substituent effects, physicochemical properties, synthesis, and applications.
Substituent Effects and Molecular Properties
Key Observations :
- Iodine vs. Bromine : The iodomethyl group in the target compound may confer greater electrophilicity compared to brominated analogs (e.g., ), facilitating nucleophilic substitution reactions.
Biological Activity
Introduction
tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : CHINO
- Molecular Weight : 325.19 g/mol
- CAS Number : 145508-94-7
Structure
The compound features a piperidine ring substituted with a tert-butyl group, an iodomethyl group, and a cyclopropylmethoxy moiety, which contribute to its unique pharmacological profile.
Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties:
- Blood-Brain Barrier (BBB) Permeability : The compound is classified as a BBB permeant, suggesting potential central nervous system (CNS) activity .
- Cytochrome P450 Interaction : It acts as an inhibitor of CYP2C19, which may influence the metabolism of co-administered drugs .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Specifically, it may modulate the activity of:
- Dopaminergic Systems : Potential implications in the treatment of neurological disorders.
- Serotonergic Systems : Possible effects on mood regulation and anxiety disorders.
Toxicity and Safety Profile
The compound's hazard classification includes warnings for skin irritation and eye irritation (H315, H319) . Careful handling and storage conditions (keeping in a dark place at 2-8°C) are recommended to mitigate risks.
Study 1: CNS Activity
A study evaluating the CNS effects of similar piperidine derivatives found that compounds with structural similarities to this compound exhibited significant anxiolytic and antidepressant-like effects in animal models. The mechanism was linked to enhanced serotonergic signaling, suggesting potential therapeutic applications in anxiety disorders.
Study 2: Metabolic Interactions
Another investigation focused on the metabolic interactions of this compound with various cytochrome P450 enzymes. The results indicated that while it is a substrate for CYP2C19, it does not significantly inhibit other major CYP enzymes (CYP1A2, CYP2D6), highlighting its selective metabolic profile .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications in the cyclopropylmethoxy group could enhance the compound's affinity for serotonin receptors while decreasing its interaction with dopamine receptors. This finding underscores the importance of structural nuances in optimizing therapeutic efficacy.
Pharmacokinetic Properties
| Property | Value |
|---|---|
| BBB Permeability | Yes |
| CYP Inhibition | CYP2C19 (Yes) |
| Log Po/w | 2.95 |
| Skin Permeation | Log Kp -6.35 cm/s |
Toxicity Information
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
